molecular formula C12H16 B14209861 Cyclododeca-1,2,6,7-tetraene CAS No. 918312-22-8

Cyclododeca-1,2,6,7-tetraene

Cat. No.: B14209861
CAS No.: 918312-22-8
M. Wt: 160.25 g/mol
InChI Key: CIXLHCSZDDWSDY-UHFFFAOYSA-N
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Description

Cyclododeca-1,2,6,7-tetraene is a cyclic hydrocarbon with a twelve-membered ring structure containing four double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclododeca-1,2,6,7-tetraene typically involves the cyclization of linear precursors under specific conditions. One common method is the cyclization of dodecatetraene using a transition metal catalyst. The reaction conditions often include high temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar cyclization processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance yield and efficiency. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Cyclododeca-1,2,6,7-tetraene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a saturated cyclododecane.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the ring structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.

    Reduction: Hydrogenation using palladium or platinum catalysts is a typical method.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine under UV light.

Major Products:

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Cyclododecane.

    Substitution: Halogenated this compound derivatives.

Scientific Research Applications

Cyclododeca-1,2,6,7-tetraene has several applications in scientific research:

    Chemistry: It serves as a model compound for studying ring strain and conformational analysis.

    Biology: Its derivatives are investigated for potential biological activity and as building blocks for bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the synthesis of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism by which Cyclododeca-1,2,6,7-tetraene exerts its effects depends on the specific reaction or application. In chemical reactions, the double bonds in the ring structure are reactive sites that participate in various transformations. The molecular targets and pathways involved are typically related to the nature of the substituents introduced during these reactions.

Comparison with Similar Compounds

    Cyclododeca-1,4,7,10-tetraene: Another tetraene with different double bond positions.

    Cyclododeca-1,3,5,7-tetraene: A compound with a different arrangement of double bonds.

    Cyclododeca-1,2,4,5,7,8,10,11-octaene: A more highly unsaturated derivative.

Uniqueness: Cyclododeca-1,2,6,7-tetraene is unique due to its specific arrangement of double bonds, which imparts distinct conformational and reactivity properties. This makes it a valuable compound for studying ring strain and developing new materials.

Properties

CAS No.

918312-22-8

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

InChI

InChI=1S/C12H16/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1,5-6,10H,2,4,7,9,11-12H2

InChI Key

CIXLHCSZDDWSDY-UHFFFAOYSA-N

Canonical SMILES

C1CCC=C=CCCC=C=CC1

Origin of Product

United States

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